
n-Benzyl-4-bromobenzamide
Overview
Description
n-Benzyl-4-bromobenzamide: is an organic compound with the molecular formula C₁₄H₁₂BrNO. It is a benzamide derivative where a benzyl group is attached to the nitrogen atom and a bromine atom is attached to the para position of the benzene ring.
Mechanism of Action
Target of Action
It’s known that benzamide derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzamide derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
It’s known that benzamide derivatives can influence various biochemical pathways, depending on their specific targets .
Result of Action
It’s known that benzamide derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
n-Benzyl-4-bromobenzamide plays a significant role in various biochemical reactions. It has been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been found to inhibit the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in lipopolysaccharide-induced human gingival fibroblasts . These interactions suggest that this compound may have anti-inflammatory properties, making it a potential candidate for therapeutic applications.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In human gingival fibroblasts, it has been observed to inhibit the production of IL-6 and PGE2, which are key mediators of inflammation . This inhibition suggests that this compound may modulate cell signaling pathways involved in inflammatory responses. Additionally, this compound has been shown to maintain cell viability at concentrations below 10 μg/ml, indicating its potential for safe use in cellular studies .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. For example, this compound binds to enzymes involved in the production of IL-6 and PGE2, inhibiting their activity and reducing the levels of these inflammatory mediators . This inhibition may occur through direct binding to the active sites of these enzymes or through allosteric modulation, altering their conformation and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its inhibitory effects on IL-6 and PGE2 production are sustained for at least 24 hours after treatment The stability and degradation of this compound in laboratory conditions are crucial factors that influence its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit inflammatory responses without causing significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions. Determining the optimal dosage range for therapeutic applications is essential to maximize its benefits while minimizing potential risks.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Benzyl-4-bromobenzamide can be synthesized through the direct condensation of 4-bromobenzoic acid and benzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high purity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: n-Benzyl-4-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in the presence of a base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium is effective for oxidizing the benzyl group.
Major Products Formed:
Substitution: Products include n-Benzyl-4-azidobenzamide or n-Benzyl-4-thiobenzamide.
Reduction: The major product is n-Benzyl-4-aminobenzamide.
Oxidation: The major product is 4-bromobenzoic acid.
Scientific Research Applications
Anti-Inflammatory Properties
Mechanism of Action
Research has demonstrated that NBBA exhibits significant anti-inflammatory effects, particularly in the context of periodontal disease. A study conducted on human gingival fibroblasts (HGFs) revealed that NBBA effectively inhibited the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2), two critical mediators of inflammation. Specifically, NBBA reduced IL-6 production by approximately 35.6% and PGE2 production by 75.6% when cells were stimulated with lipopolysaccharide (LPS) . This suggests that NBBA could serve as a promising candidate for treating chronic inflammatory conditions.
Statistical Analysis
The statistical significance of these findings was confirmed using ANOVA tests, with p-values indicating strong evidence for NBBA's inhibitory effects compared to controls . The study also reported that NBBA did not adversely affect cell viability at concentrations below 10 µg/ml, indicating its potential safety for therapeutic use.
Synthesis and Characterization
Synthesis Methodology
The synthesis of this compound involves a reaction between 4-bromobenzoic acid and benzylamine, utilizing dicyclohexylcarbodiimide as a coupling agent in a dichloromethane solvent system. The reaction conditions were optimized to yield a high-purity product suitable for biological testing .
Characterization Techniques
Characterization of synthesized NBBA was performed using various spectroscopic methods, including NMR and mass spectrometry, confirming the structure and purity of the compound .
Broader Biological Activities
Potential Beyond Inflammation
In addition to its anti-inflammatory properties, NBBA and related benzamide derivatives have been explored for other biological activities. For instance, benzamide compounds are known to exhibit anticancer properties and have been investigated for their ability to inhibit osteoclastogenesis in experimental arthritis models . This broad spectrum of activity underscores the versatility of benzamide derivatives in drug development.
Case Studies and Research Findings
Comparison with Similar Compounds
4-Bromobenzamide: Similar structure but lacks the benzyl group.
n-Benzyl-4-methoxybenzamide: Similar structure but has a methoxy group instead of a bromine atom.
n-Benzyl-4-chlorobenzamide: Similar structure but has a chlorine atom instead of a bromine atom.
Uniqueness: n-Benzyl-4-bromobenzamide is unique due to the presence of both the benzyl and bromine groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
n-Benzyl-4-bromobenzamide is an organic compound notable for its diverse biological activities, particularly in the context of anti-inflammatory and potential therapeutic applications. This article explores its biological mechanisms, relevant studies, and potential implications in pharmacology.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 311.16 g/mol. Its structure features a benzyl group attached to a 4-bromobenzamide moiety, which contributes to its chemical reactivity and biological properties. The presence of the bromine atom at the para position enhances its interaction with various biological targets.
Target Interactions
Benzamide derivatives, including this compound, interact with various biological targets, such as enzymes and receptors. This compound has been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in human gingival fibroblasts stimulated with lipopolysaccharides (LPS) .
Biochemical Pathways
The inhibition of IL-6 and PGE2 suggests that this compound may modulate key signaling pathways involved in inflammation, including the MAPK and NF-κB pathways. These pathways are critical for cellular responses to stress and inflammation, indicating that this compound could be beneficial in managing inflammatory diseases .
In Vitro Studies
- Anti-inflammatory Activity : Research indicates that this compound significantly reduces IL-6 and PGE2 levels in LPS-induced human gingival fibroblasts. The compound demonstrated a suppression rate similar to that of established anti-inflammatory agents like prednisolone .
- CETP Inhibition : A study on substituted benzyl benzamides highlighted that certain derivatives exhibited potent inhibition of cholesteryl ester transfer protein (CETP), which is linked to cardiovascular health. While specific data on this compound's CETP activity is limited, it suggests a broader potential for cardiovascular applications .
- Cellular Effects : The compound has been observed to induce apoptosis in various cell lines, potentially serving as a chemotherapeutic agent due to its ability to inhibit NF-κB activation through preventing IκBβ degradation .
Case Studies and Experimental Data
Properties
IUPAC Name |
N-benzyl-4-bromobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXPLHLLCIBNAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354758 | |
Record name | n-benzyl-4-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80311-89-3 | |
Record name | n-benzyl-4-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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